5-(4-Bromo-3-fluorophenyl)pentanoic acid
Description
5-(4-Bromo-3-fluorophenyl)pentanoic acid is a halogenated aromatic carboxylic acid featuring a pentanoic acid backbone substituted with a 4-bromo-3-fluorophenyl group. The molecule combines the electronic effects of bromine (electron-withdrawing) and fluorine (electronegative), which influence its reactivity, solubility, and interactions in biological or synthetic systems .
Properties
Molecular Formula |
C11H12BrFO2 |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
5-(4-bromo-3-fluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) |
InChI Key |
GFCYGAHSVDKQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(=O)O)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
- 5-(3-Bromo-4-fluorophenyl)pentanoic acid (): This positional isomer swaps the bromine and fluorine substituents on the phenyl ring. Its molecular formula (C₁₁H₁₂BrFO₂) and monoisotopic mass (274.000470) are identical to the target compound, but the altered substituent positions may affect electronic distribution and steric interactions. For example, the para-bromo group in the target compound could enhance resonance stabilization compared to the meta-bromo isomer .
Halogen-Substituted Phenylpentanoic Acids
- 5-(4-Bromophenyl)pentanoic acid (): Lacking the fluorine substituent, this compound (CAS 22647-95-6) has reduced polarity and molecular weight (273.12 g/mol vs. 275.117 g/mol for the target compound).
- 5-(4-Fluorophenyl)-5-oxopentanoic acid (): This analog replaces bromine with fluorine and introduces a ketone group at position 3. The ketone significantly alters reactivity (e.g., susceptibility to nucleophilic attack) and reduces acidity (pKa ~4.5 for pentanoic acids vs. higher for ketones) .
Shorter-Chain Analogs
- The shorter chain may limit conformational flexibility in binding applications .
- 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS 871035-64-2, ):
A two-carbon chain and additional fluorine substituent further reduce steric bulk. Such differences may enhance metabolic stability but reduce affinity for hydrophobic binding pockets .
Heterocyclic Derivatives
- 2-(5-(4-Bromophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)-4-methyl pentanoic acid (): This pyrrole-based compound integrates a bromophenyl group into a heterocyclic framework.
Key Research Findings
Structural and Electronic Effects
- Substituent Position : Positional isomers (e.g., bromine at para vs. meta) alter electronic effects, impacting dipole moments and intermolecular interactions. For example, para-substituted bromine in the target compound may enhance resonance stabilization of the carboxylate anion .
Pharmacological Relevance
- Antibody Binding: Analogous compounds like 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid () demonstrate that pentanoic acid derivatives can mimic pharmacologically active motifs. The target compound’s bromo-fluorophenyl group may similarly enhance affinity for receptors requiring halogen bonding .
Data Tables
Table 1: Comparative Properties of Selected Compounds
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